
(R)-Taltobulin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Taltobulin is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of tubulin inhibitors, which are compounds that interfere with the polymerization of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ®-Taltobulin can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Taltobulin involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Chiral resolution: The final step involves the separation of the ®-enantiomer from the (S)-enantiomer, which can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods: In an industrial setting, the production of ®-Taltobulin is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled reaction conditions and efficient heat transfer.
Continuous flow reactors: For large-scale production with consistent quality.
Purification processes: Including crystallization, distillation, and chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-Taltobulin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with fewer oxygen-containing functional groups.
Substituted derivatives: Products with various substituents attached to the core structure.
科学研究应用
®-Taltobulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying tubulin inhibitors and their mechanisms.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of ®-Taltobulin involves its binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule formation leads to:
Cell cycle arrest: The inability of cells to progress through mitosis, resulting in halted cell division.
Apoptosis: The induction of programmed cell death due to prolonged cell cycle arrest and cellular stress.
Molecular Targets and Pathways:
Tubulin: The primary target of ®-Taltobulin, essential for microtubule formation.
Mitotic spindle: Disruption of the mitotic spindle apparatus, leading to cell cycle arrest.
Apoptotic pathways: Activation of intrinsic and extrinsic apoptotic pathways, resulting in cell death.
相似化合物的比较
Paclitaxel: Another tubulin inhibitor used in cancer treatment, but with a different binding site and mechanism.
Vinblastine: A tubulin inhibitor that binds to a different site on the tubulin protein, leading to similar effects on cell division.
Colchicine: A compound that also inhibits tubulin polymerization but is primarily used for treating gout.
Uniqueness of ®-Taltobulin:
Specificity: ®-Taltobulin has a unique binding site on the tubulin protein, which may result in different pharmacological properties compared to other tubulin inhibitors.
Efficacy: It has shown promising results in preclinical studies, indicating potential for higher efficacy in cancer treatment.
Safety profile: Preliminary studies suggest that ®-Taltobulin may have a favorable safety profile compared to other tubulin inhibitors, with fewer side effects.
属性
分子式 |
C27H43N3O4 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21+,22-/m1/s1 |
InChI 键 |
CNTMOLDWXSVYKD-SMYVEXNCSA-N |
手性 SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)NC |
规范 SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


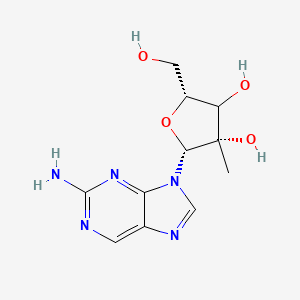
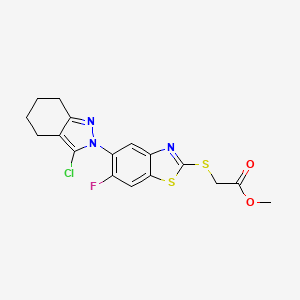
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
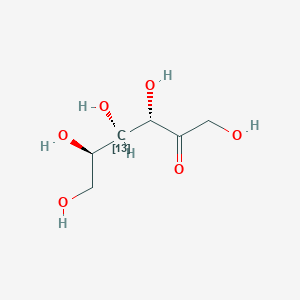
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)


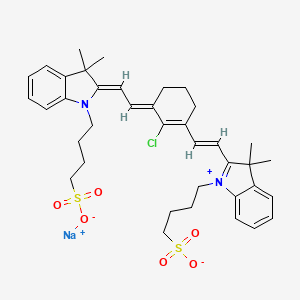
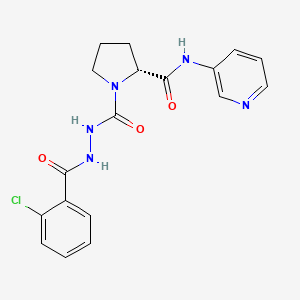
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)


![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
